
2,3,3',4,4',5'-Hexachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,4’,5’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction temperature is maintained between 50-100°C to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3’,4,4’,5’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’,5’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Used in the production of flame retardants and as a reference material in environmental monitoring.
Wirkmechanismus
The mechanism of action of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 enzymes, leading to oxidative stress and potential cellular damage. The compound can also disrupt endocrine function by mimicking or blocking hormone action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another chlorinated aromatic compound with similar environmental persistence and toxicological properties.
2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: A structural isomer with different chlorine substitution patterns.
Uniqueness
2,3,3’,4,4’,5’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of interest in environmental and toxicological studies .
Eigenschaften
CAS-Nummer |
94339-60-3 |
|---|---|
Molekularformel |
C12H4Cl6O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-2-9(12(18)11(6)17)19-5-3-7(14)10(16)8(15)4-5/h1-4H |
InChI-Schlüssel |
FEIDIWDEJQVIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



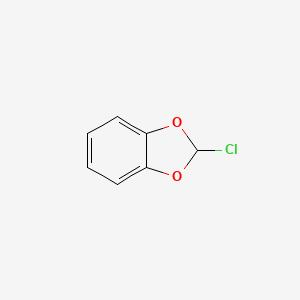
![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
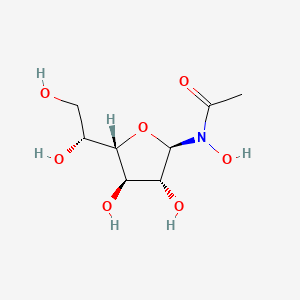
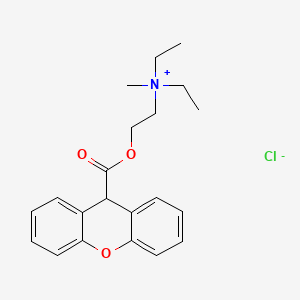
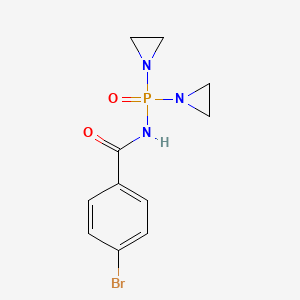
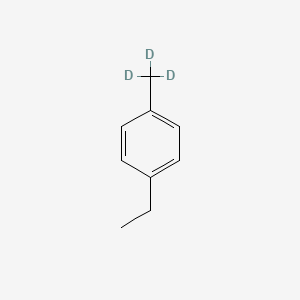

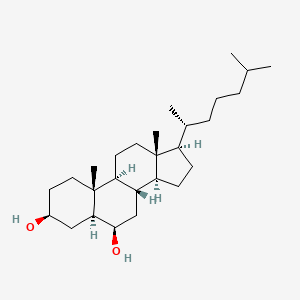
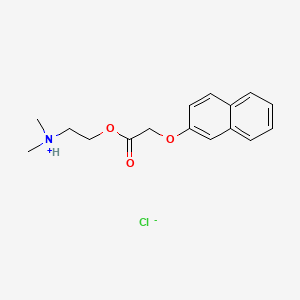
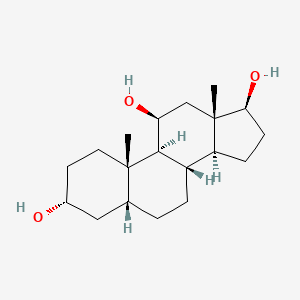
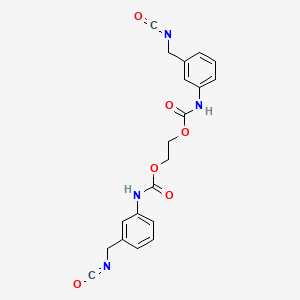
![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)

